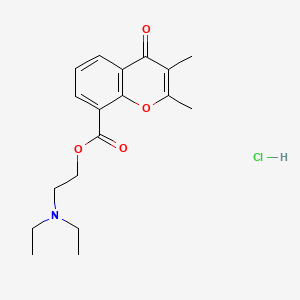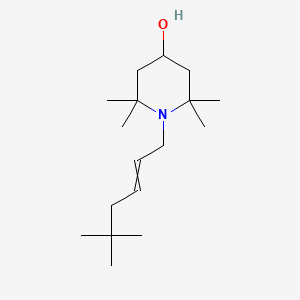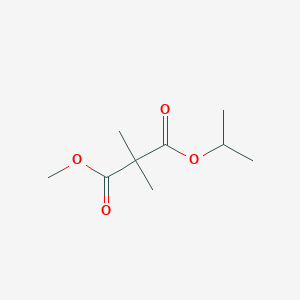![molecular formula C10H18O3 B14461631 [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol CAS No. 67625-77-8](/img/structure/B14461631.png)
[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol: is an organic compound characterized by the presence of a dioxolane ring attached to a cyclohexyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to a reduction reaction to introduce the methanol group. Common reagents used in these reactions include sulfuric acid as the catalyst and sodium borohydride for the reduction step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol moiety, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of specific enzymes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs or diagnostic agents.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and cyclohexyl group contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
- Cyclohexylmethanol
- 1,3-Dioxolane derivatives
Uniqueness
Compared to similar compounds, [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol stands out due to the presence of both the dioxolane ring and the cyclohexyl group. This unique combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
67625-77-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
[1-(1,3-dioxolan-2-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H18O3/c11-8-10(4-2-1-3-5-10)9-12-6-7-13-9/h9,11H,1-8H2 |
InChI Key |
QRLSTKFUQDHLPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



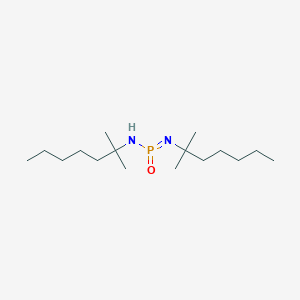
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
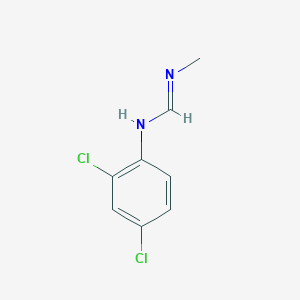
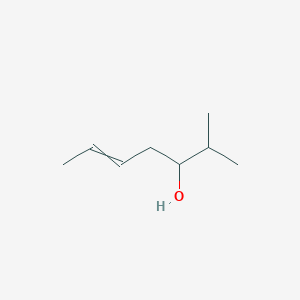





![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
